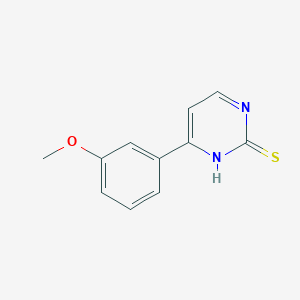![molecular formula C28H14N2O8 B6106587 2-[5-(5-CARBOXY-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-NAPHTHYL]-1,3-DIOXO-5-ISOINDOLINECARBOXYLIC ACID](/img/structure/B6106587.png)
2-[5-(5-CARBOXY-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-NAPHTHYL]-1,3-DIOXO-5-ISOINDOLINECARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(5-CARBOXY-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-NAPHTHYL]-1,3-DIOXO-5-ISOINDOLINECARBOXYLIC ACID is a complex organic compound with a molecular formula of C31H18N2O8 It is known for its unique structure, which includes multiple isoindoline and naphthyl groups
Preparation Methods
The synthesis of 2-[5-(5-CARBOXY-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-NAPHTHYL]-1,3-DIOXO-5-ISOINDOLINECARBOXYLIC ACID involves multiple steps, including the formation of isoindoline and naphthyl intermediates. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.
Scientific Research Applications
2-[5-(5-CARBOXY-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-NAPHTHYL]-1,3-DIOXO-5-ISOINDOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(5-CARBOXY-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-NAPHTHYL]-1,3-DIOXO-5-ISOINDOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-[5-(5-CARBOXY-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-NAPHTHYL]-1,3-DIOXO-5-ISOINDOLINECARBOXYLIC ACID include:
DNA Methyltransferase Inhibitor: This compound also contains isoindoline groups and is used in biological research.
N-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2,2,5,7,8-pentamethyl-6-chromanesulfonamide: Another compound with similar structural features.
Dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-2,5-piperidinedicarboxylate: Used in organic synthesis and research.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[5-(5-carboxy-1,3-dioxoisoindol-2-yl)naphthalen-1-yl]-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N2O8/c31-23-17-9-7-13(27(35)36)11-19(17)25(33)29(23)21-5-1-3-15-16(21)4-2-6-22(15)30-24(32)18-10-8-14(28(37)38)12-20(18)26(30)34/h1-12H,(H,35,36)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENZTEQOYJUSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)C(=C1)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B6106517.png)
![N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6106528.png)
![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(6-methoxy-2-naphthyl)methanone](/img/structure/B6106544.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6106558.png)
![N-[2-(2-methylimidazol-1-yl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B6106572.png)
![4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine](/img/structure/B6106573.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6106584.png)
![N-cyclohexyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6106589.png)
![N-(3-chloro-4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6106597.png)
![4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol](/img/structure/B6106601.png)
![6-OXO-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE](/img/structure/B6106606.png)
![8,10-bis(4-chlorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B6106613.png)

![6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6106621.png)
